molecular formula C7H10N2O B14883198 3-Methoxy-5-methylpyridin-4-amine

3-Methoxy-5-methylpyridin-4-amine

Cat. No.: B14883198
M. Wt: 138.17 g/mol
InChI Key: YNWBEPBCVMRQNL-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyridin-4-amine is a pyridine derivative featuring a methoxy group (-OMe) at position 3, a methyl group (-Me) at position 5, and an amine (-NH₂) at position 4. This substitution pattern confers distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-methoxy-5-methylpyridin-4-amine

InChI

InChI=1S/C7H10N2O/c1-5-3-9-4-6(10-2)7(5)8/h3-4H,1-2H3,(H2,8,9)

InChI Key

YNWBEPBCVMRQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-methylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 5-position. The resulting intermediate can then be subjected to nitration followed by reduction to yield the desired amine .

Industrial Production Methods

Industrial production of 3-Methoxy-5-methylpyridin-4-amine typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxy-5-methylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions Key Features Biological/Chemical Implications Source
3-Methoxy-5-methylpyridin-4-amine 3-OMe, 5-Me, 4-NH₂ Balanced lipophilicity/hydrophilicity; electron-donating methoxy group Enhanced bioavailability and target binding -
5-Methoxy-4-methylpyridin-3-amine 5-OMe, 4-Me, 3-NH₂ Positional isomer of target compound Altered electronic effects; reduced steric hindrance at NH₂
2-Methoxy-6-methylpyridin-4-amine 2-OMe, 6-Me, 4-NH₂ Methoxy at position 2; methyl at position 6 Lower electron density at NH₂; potential selectivity differences
4-Chloro-3-methylpyridin-2-amine 4-Cl, 3-Me, 2-NH₂ Chlorine substitution instead of methoxy Increased electronegativity; altered reactivity in cross-coupling reactions
5-Fluoro-2-methoxypyridin-4-amine 5-F, 2-OMe, 4-NH₂ Fluorine at position 5; methoxy at position 2 Enhanced metabolic stability; potential CNS activity

Electronic and Steric Effects

  • Methoxy Group Positioning : The 3-methoxy group in the target compound donates electrons via resonance, increasing the basicity of the adjacent amine group compared to analogs like 2-Methoxy-6-methylpyridin-4-amine, where the methoxy group is meta to the amine .
  • This contrasts with 5-Methoxy-4-methylpyridin-3-amine, where the methyl group at position 4 creates a different steric profile .

Pharmacological Potential

  • Antidepressant Activity: Structural analogs like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine demonstrate serotonin reuptake inhibition, suggesting the target compound could be optimized for similar pathways .
  • Antimicrobial Properties : Pyridine derivatives with electron-withdrawing groups (e.g., chlorine) show broad-spectrum activity, whereas the target’s electron-donating groups may favor antifungal applications .

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